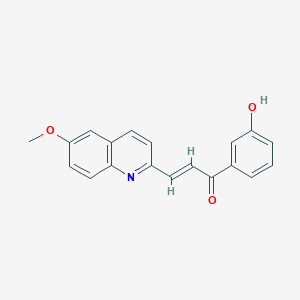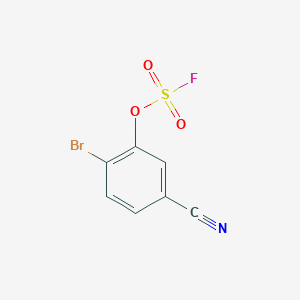![molecular formula C13H18N2O2S2 B2751453 N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea CAS No. 338975-29-4](/img/structure/B2751453.png)
N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea is a useful research compound. Its molecular formula is C13H18N2O2S2 and its molecular weight is 298.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure of interest, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a similar compound to N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea, have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo, pointing towards potential applications in cancer therapy through the therapeutic targeting of GLS Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors..
Self-Healing Materials
A study on catalyst-free, room-temperature self-healing elastomers utilizing aromatic disulfide metathesis presents a fascinating application in material science. This method leverages the dynamic covalent chemistry of disulfides, similar in reactivity to components found in this compound, to create self-healing materials without the need for external intervention or catalysts, indicating significant potential for developing advanced materials with extended lifespans Catalyst-free room-temperature self-healing elastomers based on aromatic disulfide metathesis..
Antibacterial Agents
The synthesis of different dimeric disulfides, sharing a core structural similarity with this compound, has been explored for their potential antibacterial activity. Preliminary evaluations suggest that some of these compounds demonstrate marked activity against both Gram-positive and Gram-negative bacteria, such as Bacillus cereus and Pseudomonas aeruginosa, highlighting their relevance in developing new antibacterial agents Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides..
Drug Metabolism Studies
The applications extend into drug metabolism research, where the biochemical transformation of drugs within the body is studied. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis showcases the utility of related compounds in understanding and optimizing drug efficacy and safety profiles APPLICATION OF BIOCATALYSIS TO DRUG METABOLISM: PREPARATION OF MAMMALIAN METABOLITES OF A BIARYL-BIS-SULFONAMIDE AMPA (α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID) RECEPTOR POTENTIATOR USING Actinoplanes missouriensis..
Propiedades
IUPAC Name |
2,2-bis(ethylsulfanyl)-N-(phenylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-18-12(19-4-2)11(16)15-13(17)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWNTPIBZNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NC(=O)NC1=CC=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)
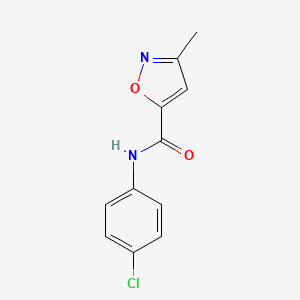
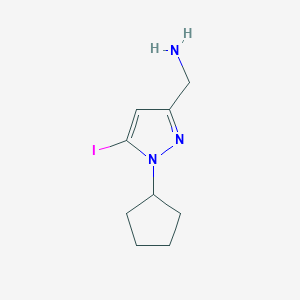
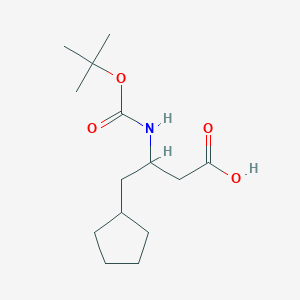
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
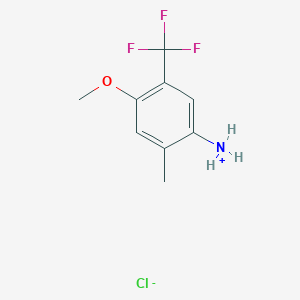
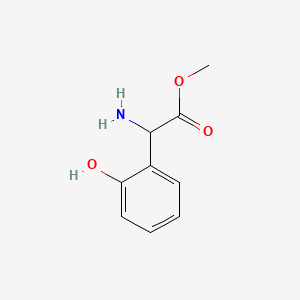

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
